molecular formula C18H23N5O2 B2967899 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898434-65-6

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2967899
CAS No.: 898434-65-6
M. Wt: 341.415
InChI Key: FSFUJRVAEKVHNM-UHFFFAOYSA-N
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Description

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a pyridazine derivative featuring two distinct substituents: a piperazine ring at position 3 modified with a furan-2-carbonyl group and a piperidin-1-yl group at position 5.

Properties

IUPAC Name

furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(15-5-4-14-25-15)23-12-10-22(11-13-23)17-7-6-16(19-20-17)21-8-2-1-3-9-21/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFUJRVAEKVHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential therapeutic applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biology: It has been studied for its interactions with biological targets, providing insights into its potential as a lead compound for drug development.

    Medicine: The compound shows promise in the development of new pharmaceuticals, particularly for the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Beyond its medicinal applications, the compound may also find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the disease being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyridazine derivatives:

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Weight (g/mol) Key Features Biological/Physicochemical Implications References
Target Compound 4-(Furan-2-carbonyl)piperazin-1-yl Piperidin-1-yl ~341 (calculated) Polar furan carbonyl enhances solubility; piperidine increases lipophilicity Potential CNS activity due to balanced solubility and membrane permeability -
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine Cl 4-(2-Fluorophenyl)piperazin-1-yl Not reported Halogenated aromatic group increases lipophilicity Likely improved blood-brain barrier penetration compared to polar substituents
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl 1H-Pyrazol-1-yl Not reported Pyrazole introduces hydrogen-bonding capability May enhance target binding specificity via H-bond interactions
3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine 4-[(3,5-Dimethyloxazol-4-yl)methyl]piperazin-1-yl Furan-2-yl 339.4 Oxazole methyl group adds steric bulk Reduced conformational flexibility may lower receptor affinity
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Fluorophenyl 4-(4-Methoxyphenyl)piperazin-1-yl Not reported Methoxy group enhances electron density Increased metabolic stability compared to halogenated analogs

Key Observations:

Conversely, piperidin-1-yl at position 6 adds lipophilicity, balancing solubility and membrane permeability for CNS targeting .

Synthetic Flexibility :

  • Synthesis routes for analogs (e.g., ) typically involve nucleophilic substitution on dichloropyridazine, followed by functionalization (e.g., hydrolysis, condensation). The target compound could be synthesized similarly by substituting appropriate piperazine and piperidine precursors .

Biological Activity Trends: Arylpiperazine derivatives (e.g., 4-fluorophenyl, 4-methoxyphenyl) are common in serotonin/dopamine receptor ligands. The target’s furan-carbonyl moiety may modulate receptor affinity or metabolic stability compared to purely aromatic substituents .

Research Findings and Implications

  • Structural Optimization: The target compound’s design reflects a strategic balance between polar (furan carbonyl) and nonpolar (piperidine/piperazine) groups, which could optimize bioavailability and target engagement.
  • Unresolved Questions : Specific data on the target compound’s receptor affinity, metabolic stability, or toxicity are absent in the evidence. Further studies should prioritize these parameters relative to its analogs.

Biological Activity

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound characterized by its unique structural features, including a pyridazine core, a piperazine moiety, and a furan-2-carbonyl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

Structural Characteristics

The molecular formula of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of approximately 282.30 g/mol. The structural complexity allows for various interactions with biological targets, enhancing its pharmacological relevance.

PropertyValue
Molecular FormulaC17H22N4O2C_{17}H_{22}N_{4}O_{2}
Molecular Weight282.30 g/mol
Structural FeaturesPyridazine core, piperazine, piperidine, furan-2-carbonyl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that facilitate the introduction of various substituents on the rings. Key steps include:

  • Formation of the Pyridazine Core : Condensation of hydrazine with a dicarbonyl compound.
  • Substitution with Piperidine : Reaction of the pyridazine derivative with piperidine under basic conditions.
  • Introduction of Piperazine Moiety : Nucleophilic substitution where the pyridazine derivative reacts with 4-(furan-2-carbonyl)piperazine.

Anticancer Properties

Research indicates that derivatives similar to 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine exhibit significant antiproliferative effects against various cancer cell lines, including colon, prostate, and breast cancers. Piperazine derivatives have shown promising results in inhibiting tumor growth through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation via cell cycle arrest.

A study demonstrated that compounds with similar structural frameworks had IC50 values ranging from 7.9 to 92 µM against different human cancer cell lines .

Antimicrobial Activity

The compound also shows potential antimicrobial properties . Pyridine and piperazine derivatives have been documented to possess antimicrobial and antiviral activities. The furan moiety is known for its reactivity, which may contribute to the overall biological activity of the compound.

In vitro studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activity against a range of pathogens, suggesting that 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine may also be effective against bacterial and fungal infections .

The mechanism by which 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine exerts its biological effects likely involves interactions with specific molecular targets:

  • Receptor Binding : The piperazine and piperidine moieties may interact with neurotransmitter receptors, modulating signaling pathways.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation or microbial growth.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine:

  • Anticancer Study : A derivative was tested against prostate cancer cells, showing significant growth inhibition with an IC50 value of 50 µM.
  • Antimicrobial Evaluation : Another study reported that a similar compound demonstrated effective inhibition of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL.

Q & A

Q. What are the established synthetic pathways for 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:

  • Step 1 : Formation of the pyridazine core via condensation of hydrazine derivatives with diketones.
  • Step 2 : Introduction of the piperazine moiety through Buchwald–Hartwig amination or SNAr reactions under reflux conditions with catalysts like Pd(OAc)₂ .
  • Step 3 : Functionalization of the piperazine ring with furan-2-carbonyl groups using acyl chlorides in anhydrous dichloromethane .
    Key intermediates include 3-chloro-6-piperidin-1-ylpyridazine and 4-(furan-2-carbonyl)piperazine.

Q. How can the compound’s purity and structural integrity be validated during synthesis?

Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography to resolve ambiguities in stereochemistry, as demonstrated in related pyridazine derivatives .
  • HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. What preliminary pharmacological activities have been reported for structurally analogous pyridazine derivatives?

Pyridazine derivatives exhibit diverse bioactivities:

  • Antibacterial : Inhibition of Staphylococcus aureus growth (MIC = 8–16 µg/mL) via disruption of cell wall synthesis .
  • Antiviral : Activity against RNA viruses (e.g., influenza A) through inhibition of viral polymerase .
  • Anti-inflammatory : Suppression of COX-2 expression in murine macrophages (IC₅₀ = 12 µM) .
    These activities suggest potential therapeutic applications for the target compound, pending targeted assays.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

SAR strategies include:

  • Modification of substituents : Replacing the furan-2-carbonyl group with other heterocyclic acyl groups (e.g., thiophene or pyrrole) to enhance metabolic stability .
  • Piperazine ring substitution : Introducing electron-withdrawing groups (e.g., -CF₃) to improve binding affinity to target enzymes .
  • In vitro assays : Testing modified analogs against disease-specific cell lines (e.g., HEK293 for kinase inhibition) to identify lead candidates .

Q. What computational approaches are effective in predicting the compound’s binding modes and pharmacokinetics?

  • Molecular docking : Using AutoDock Vina to simulate interactions with targets like viral polymerases or bacterial topoisomerases .
  • Quantum chemical calculations : Assessing reactivity via frontier molecular orbital (FMO) analysis at the B3LYP/6-31G* level .
  • ADMET prediction : Tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .

Q. How should researchers address contradictions in reported bioactivity data for pyridazine derivatives?

  • Replication studies : Reproduce assays under standardized conditions (e.g., pH, temperature) to eliminate variability .
  • Dose-response validation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ values .
  • Target specificity screening : Use CRISPR-edited cell lines to rule off-target effects .

Q. What analytical methods are recommended for impurity profiling in this compound?

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed furan derivatives) with a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) to identify labile functional groups .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading .
  • Flow chemistry : Continuous synthesis in microreactors to enhance heat/mass transfer and reduce side reactions .

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